

Application Note: Patch-Clamp Analysis of Ion Channel Modulation by Lidocaine

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Compound of Interest

Compound Name: CVT-2759

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Introduction

Lidocaine is a well-characterized local anesthetic and class Ib antiarrhythmic agent that exerts its effects by modulating the function of voltage-gated sodium channels (VGSCs).[1]

Understanding the mechanism and kinetics of this modulation is crucial for the development of new therapeutics targeting ion channels. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct interaction of compounds like Lidocaine with ion channels, providing high-resolution data on channel gating and pharmacology.[2] This application note provides a detailed overview and experimental protocols for analyzing the modulation of voltage-gated sodium channels by Lidocaine using the whole-cell patch-clamp technique.

Lidocaine exhibits a state-dependent block of sodium channels, meaning its binding affinity is dependent on the conformational state of the channel (resting, open, or inactivated).[3] It preferentially binds to the open and inactivated states of the channel, a characteristic that underlies its use-dependent (phasic) and tonic block properties.[3][4][5] This document outlines the procedures to quantify these effects and characterize the voltage-dependent nature of the block.

Quantitative Data Summary

The inhibitory effects of Lidocaine on voltage-gated sodium channels are typically quantified by its half-maximal inhibitory concentration (IC₅₀), which can vary depending on the sodium

channel subtype and the state of the channel. The following tables summarize key quantitative data for Lidocaine's interaction with various sodium channel isoforms.

Channel Subtype	Experimental Condition	IC50	Reference
TTXr Na ⁺ Channels (DRG neurons)	Tonic Block (Resting State)	210 μ M	[6]
TTXr Na ⁺ Channels (DRG neurons)	Inactivated State	60 μ M	[6]
TTXs Na ⁺ Channels (DRG neurons)	Tonic Block	42 μ M	[6]
Adult Nav1.5 (aNav1.5)	Holding Potential -80 mV	20 μ M	[7]
Neonatal Nav1.5 (nNav1.5)	Holding Potential -80 mV	17 μ M	[7]
Nav1.7	-	-	[8]

Note: IC50 values can vary based on experimental conditions such as holding potential, stimulation frequency, and temperature.

Experimental Protocols

Cell Preparation

For this protocol, we will describe the use of HEK-293 cells heterologously expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.5).

Materials:

- HEK-293 cells stably or transiently expressing the target sodium channel.
- Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
- Poly-L-lysine coated glass coverslips.

- Phosphate-buffered saline (PBS).

Protocol:

- Culture HEK-293 cells expressing the target sodium channel in a T-75 flask.
- Two days before the experiment, seed the cells onto poly-L-lysine coated glass coverslips in a 35 mm dish at a low density to ensure isolated cells for patching.
- Allow cells to grow for 24-48 hours before use.
- On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

Solutions and Reagents

External Solution (in mM):

- 140 NaCl
- 4 KCl
- 2 CaCl₂
- 1 MgCl₂
- 10 HEPES
- 10 Glucose
- Adjust pH to 7.4 with NaOH.
- Adjust osmolarity to ~310 mOsm with sucrose.

Internal (Pipette) Solution (in mM):

- 140 CsF
- 10 NaCl

- 1 EGTA
- 10 HEPES
- Adjust pH to 7.2 with CsOH.[\[9\]](#)
- Adjust osmolarity to ~300 mOsm with sucrose.
- Note: CsF is used to block potassium channels from the inside.

Lidocaine Stock Solution:

- Prepare a 100 mM stock solution of Lidocaine in distilled water.
- Further dilute in the external solution to the desired final concentrations on the day of the experiment.

Whole-Cell Patch-Clamp Recording

Equipment:

- Inverted microscope with DIC optics.
- Patch-clamp amplifier (e.g., Axopatch 200B).
- Digitizer (e.g., Digidata 1322A).
- Micromanipulator.
- Perfusion system for drug application.
- Data acquisition and analysis software (e.g., pCLAMP).

Protocol:

- Place the coverslip with cells in the recording chamber and perfuse with the external solution.

- Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
- Fill the micropipette with the internal solution and mount it on the micromanipulator.
- Approach a single, healthy-looking cell with the micropipette while applying positive pressure.
- Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal ($>1\text{ G}\Omega$).
- Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
- Switch to voltage-clamp mode and compensate for whole-cell capacitance and series resistance.

Voltage Protocols for Assessing Lidocaine Block

a) Tonic Block (Resting State Block):

- Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
- Apply a depolarizing test pulse (e.g., to -10 mV for 20 ms) to elicit a sodium current.
- Perfuse the cell with the external solution containing the desired concentration of Lidocaine for 2-3 minutes to allow for equilibration.
- Apply the same test pulse and record the sodium current in the presence of Lidocaine.
- The percentage of block is calculated as: $(1 - (I_{\text{Lidocaine}} / I_{\text{Control}})) * 100$.
- Repeat for a range of Lidocaine concentrations to generate a dose-response curve and determine the IC_{50} for tonic block.

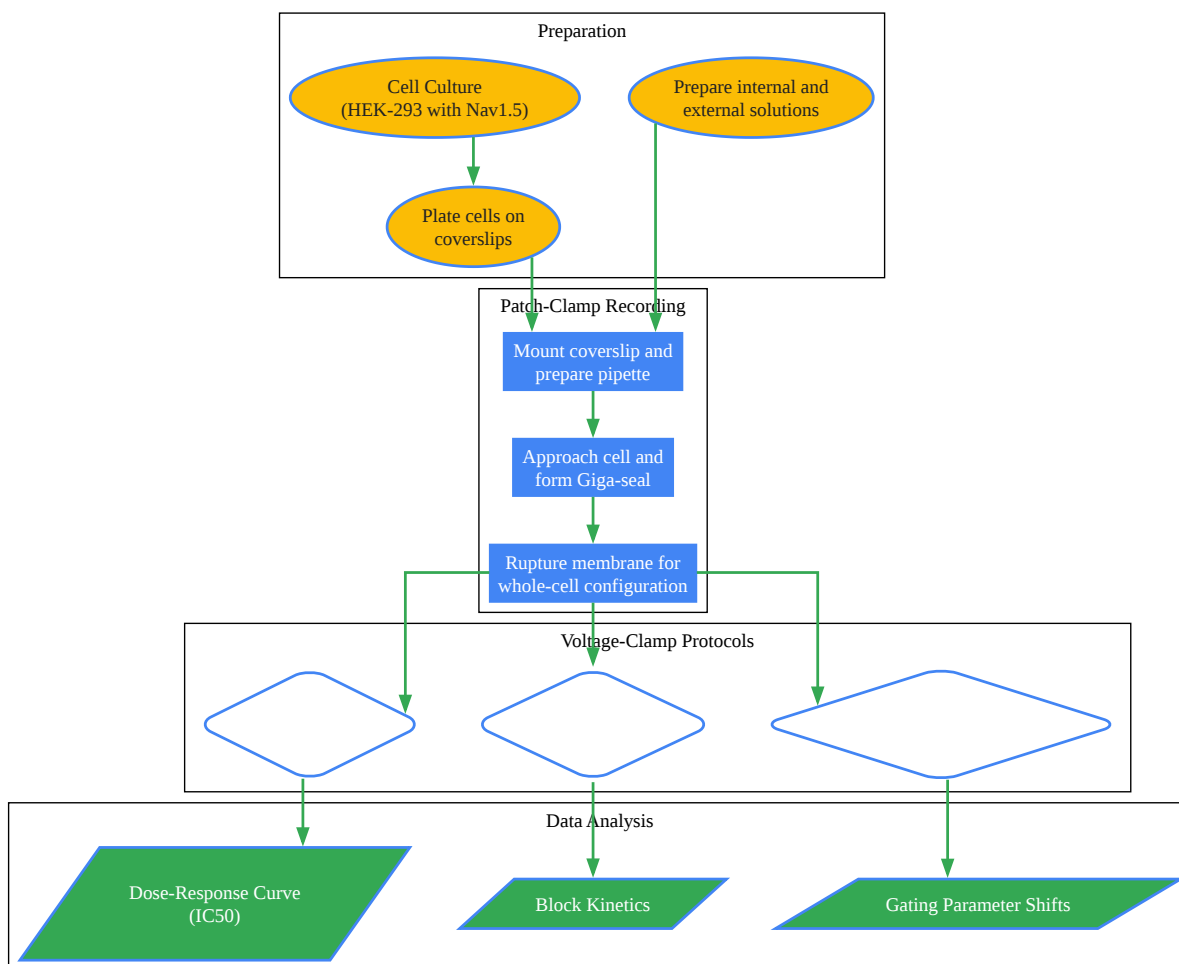
b) Phasic (Use-Dependent) Block:

- Hold the cell at a holding potential of -100 mV.
- Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms at a frequency of 10 Hz for 20 pulses).
- Record the peak sodium current for each pulse.
- Perfuse with Lidocaine and repeat the pulse train.
- Use-dependent block is observed as a progressive decrease in the peak current amplitude during the pulse train in the presence of Lidocaine.
- Quantify the use-dependent block by comparing the current from the first pulse to subsequent pulses in the train.

c) Steady-State Inactivation:

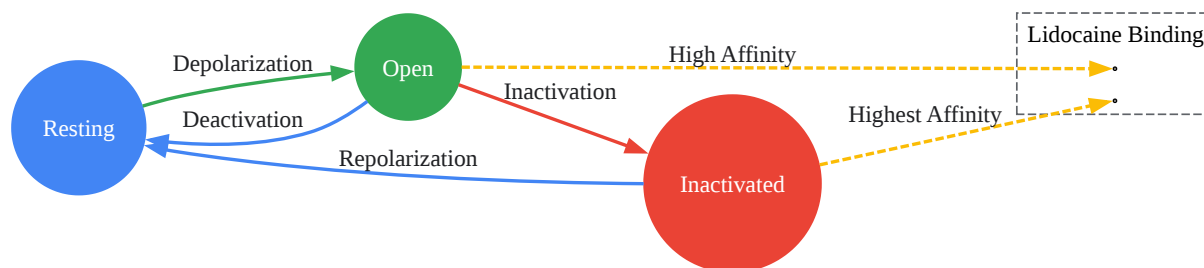
- To determine the effect of Lidocaine on the voltage-dependence of inactivation, hold the cell at various conditioning pre-pulse potentials (e.g., from -140 mV to -40 mV for 500 ms).
- Follow each pre-pulse with a test pulse to a constant potential (e.g., -10 mV) to measure the available sodium current.
- Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage ($V_{1/2}$).
- Repeat the protocol in the presence of Lidocaine to observe any shift in the $V_{1/2}$ of inactivation. Lidocaine is expected to cause a hyperpolarizing shift.^[7]

Visualizations



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Caption: Experimental workflow for patch-clamp analysis of Lidocaine.



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Caption: State-dependent binding of Lidocaine to sodium channels.

Conclusion

The protocols described in this application note provide a framework for the detailed characterization of sodium channel modulation by Lidocaine. By employing these patch-clamp techniques, researchers can obtain quantitative data on the potency and mechanism of action of novel compounds, which is essential for drug discovery and development in areas such as pain, epilepsy, and cardiac arrhythmias. The state-dependent nature of Lidocaine's interaction with sodium channels highlights the importance of using multiple voltage protocols to fully elucidate the pharmacological profile of an ion channel modulator.

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